molecular formula C24H22N2O4 B2952372 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896851-24-4

2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Katalognummer B2952372
CAS-Nummer: 896851-24-4
Molekulargewicht: 402.45
InChI-Schlüssel: AFOGRLRMONQURX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CR8 and is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle.

Wirkmechanismus

CR8 inhibits CDKs by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, which ultimately results in apoptosis. Additionally, CR8 has been shown to induce the expression of p21, a protein that inhibits CDKs and promotes cell cycle arrest.
Biochemical and Physiological Effects
CR8 has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, CR8 has been shown to have anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. CR8 has also been shown to have neuroprotective effects. It reduces the production of reactive oxygen species (ROS) and protects neurons from oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

CR8 has several advantages for lab experiments. It is a potent inhibitor of CDKs and exhibits anti-cancer activity against various types of cancers. Additionally, it has anti-inflammatory and neuroprotective properties. However, CR8 has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Furthermore, its synthesis method is complex and yields a low amount of the compound.

Zukünftige Richtungen

There are several future directions for the study of CR8. One area of research is the development of more efficient synthesis methods that yield higher amounts of the compound. Another area of research is the investigation of the potential therapeutic applications of CR8 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of CR8 with other anti-cancer drugs could potentially enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, the development of CR8 analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapies.

Synthesemethoden

The synthesis of CR8 involves several steps, including the condensation of 2-aminobenzophenone with 2-cyclohexenone, followed by the cyclization of the resulting compound with malononitrile. The final step involves the methylation of the resulting compound with dimethyl sulfate. The yield of CR8 obtained from this synthesis method is approximately 30%.

Wissenschaftliche Forschungsanwendungen

CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs play a crucial role in regulating the cell cycle, and their overexpression is often observed in cancer cells. CR8 inhibits CDKs and thereby arrests the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. Several studies have shown that CR8 exhibits potent anti-cancer activity against various types of cancers, including breast cancer, lung cancer, and leukemia.

Eigenschaften

IUPAC Name

2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOGRLRMONQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.